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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B14862432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid renowned for its diverse

pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

[1][2] Structural modification of Ampelopsin G offers a promising avenue for the development

of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a

comparative analysis of the biological activities of Ampelopsin G and its structural analogs,

supported by experimental data and detailed methodologies.

Comparative Analysis of Antioxidant Activity
The antioxidant capacity of Ampelopsin G and its acylated derivatives has been systematically

evaluated using various in vitro assays. Acylation of Ampelopsin G with different fatty acid

vinyl esters results in derivatives with altered lipophilicity, which can influence their antioxidant

activity in different systems.[3][4]

A study by Liu et al. (2023) synthesized a series of acylated DHM derivatives and compared

their antioxidant activities with that of the parent compound, Dihydromyricetin (DHM). The

derivatives included C2-DHM, C4-DHM, C6-DHM, C8-DHM, and C12-DHM, where the number

indicates the carbon chain length of the acyl group. The antioxidant activities were assessed

using DPPH and ABTS radical scavenging assays, and a cellular antioxidant activity (CAA)

assay.[3]
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Compound
DPPH Scavenging
IC50 (μg/mL)

ABTS Scavenging
IC50 (μg/mL)

Cellular
Antioxidant Activity
EC50 (μmol/L)

Dihydromyricetin

(DHM)
6.42 ± 0.15 0.04 ± 0.00 226.26 ± 10.27

C2-DHM 6.98 ± 0.27 0.04 ± 0.00 120.48 ± 8.23

C4-DHM 7.12 ± 0.11 0.05 ± 0.00 75.32 ± 5.14

C6-DHM 7.33 ± 0.18 0.05 ± 0.00 48.97 ± 3.32

C8-DHM 7.56 ± 0.21 0.05 ± 0.00 35.14 ± 2.15

C12-DHM 11.24 ± 0.35 0.07 ± 0.00 42.88 ± 2.89

Vitamin C (Vc) 4.28 ± 0.09 0.03 ± 0.00 Not Reported

TBHQ 3.89 ± 0.12 0.02 ± 0.00 Not Reported

Data sourced from Liu et al., 2023. A lower IC50/EC50 value indicates higher antioxidant

activity.

The results indicate that while acylation did not significantly enhance, and in the case of C12-

DHM, even slightly decreased the radical scavenging activity in chemical-based assays (DPPH

and ABTS), it had a profound impact on the cellular antioxidant activity. Notably, the C8-DHM

derivative exhibited the most potent cellular antioxidant activity, with an EC50 value significantly

lower than that of the parent Ampelopsin G. This suggests that moderate lipophilicity

enhances cellular uptake and efficacy.

Comparative Analysis of Cytotoxicity and
Anticancer Activity
The cytotoxic effects of Ampelopsin G and its derivatives are crucial for evaluating their

potential as anticancer agents. A study by Wu et al. (2024) synthesized a series of novel

dihydromyricetin derivatives by introducing ω-methoxy-ω-oxeylkyl groups at the C7-OH

position and evaluated their inhibitory activity against SARS-CoV-2 3CLpro and their

cytotoxicity in Vero E6 cells.
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Compound
SARS-CoV-2 3CLpro IC50
(μM)

Cytotoxicity CC50 (μM) on
Vero E6 cells

Dihydromyricetin (DHM) > 50 > 100

Myricetin 2.85 ± 0.12 > 100

Compound 3 0.72 ± 0.04 > 100

Compound 4 1.15 ± 0.06 > 100

Compound 5 1.33 ± 0.07 > 100

Compound 6 1.08 ± 0.05 > 100

Compound 7 1.56 ± 0.08 > 100

Compound 8 1.89 ± 0.09 > 100

Compound 9 1.98 ± 0.11 > 100

Compound 10 2.36 ± 0.13 > 100

Ebselen (Positive Control) 0.67 ± 0.03 Not Reported

Data sourced from Wu et al., 2024. CC50 is the concentration that causes 50% cytotoxicity.

These derivatives demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro, with

Compound 3 being the most potent. Importantly, none of the tested compounds, including

Ampelopsin G, showed significant cytotoxicity against Vero E6 cells at concentrations up to

100 μM, indicating a favorable safety profile.

Furthermore, dihydromyricetin has been shown to inhibit the proliferation of various cancer cell

lines, including hepatocellular carcinoma. For instance, DHM was found to markedly suppress

the proliferation of Hep3B cells.

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay evaluates the free radical scavenging ability of a compound.
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Reagent Preparation:

DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol. This

solution should be freshly prepared and stored in the dark.

DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance

of approximately 1.0 ± 0.2 at 517 nm.

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in

a suitable solvent (e.g., methanol or DMSO).

Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.

Positive Control: Use a standard antioxidant like ascorbic acid or Trolox.

Assay Procedure:

In a 96-well plate, add 100 μL of the DPPH working solution to 100 μL of each sample

dilution.

Prepare a blank sample with 100 μL of the solvent and 100 μL of the DPPH working

solution.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

Calculate the percentage of DPPH radical scavenging activity using the formula: %

Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the

absorbance of the blank and A_sample is the absorbance of the test compound.

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals)

by plotting the percentage of scavenging activity against the compound concentration.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability, proliferation, and cytotoxicity.

Cell Plating:

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

Incubate for 6 to 24 hours to allow for cell attachment.

Treatment:

Treat the cells with various concentrations of the test compounds and incubate for the

desired period (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

Solubilization:

Add 100 μL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.

Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the

formazan crystals.

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Cell viability is expressed as a percentage of the control (untreated cells).
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The CC50 value (the concentration that reduces cell viability by 50%) can be calculated

from the dose-response curve.

Signaling Pathway Modulation
Ampelopsin G and its analogs exert their biological effects by modulating various intracellular

signaling pathways. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-

κB) signaling cascade. Dihydromyricetin has been shown to inhibit the activation of NF-κB by

preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This

action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating

the expression of pro-inflammatory genes.
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Caption: NF-κB signaling pathway and the inhibitory action of Ampelopsin G.
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This guide highlights the potential of structural modification to enhance the biological activities

of Ampelopsin G. Further comparative studies on a broader range of analogs are warranted to

fully elucidate their structure-activity relationships and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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